molecular formula C18H21NO4S B6333407 7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol CAS No. 81593-59-1

7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol

Cat. No.: B6333407
CAS No.: 81593-59-1
M. Wt: 347.4 g/mol
InChI Key: YVVOTUKACXVKMJ-UHFFFAOYSA-N
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Description

7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol (CAS: 81593-59-1) is a benzazepine derivative characterized by a methoxy group at position 7 and a toluene-4-sulfonyl substituent at position 2. It is commercially available with a purity exceeding 95% and priced at €425 per gram .

Properties

IUPAC Name

8-methoxy-3-(4-methylphenyl)sulfonyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-13-3-6-16(7-4-13)24(21,22)19-10-9-14-11-15(23-2)5-8-17(14)18(20)12-19/h3-8,11,18,20H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVOTUKACXVKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C=CC(=C3)OC)C(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Benzazepine Family

Compound (44): (S)-[11C]GluN2B-SMe
  • Structure : Features a 7-methoxy group and a 4-(methylthio)phenylbutyl substituent instead of toluene-4-sulfonyl.
  • Metabolic Stability: No radiolabeled metabolites were detected in rat brains at 30 minutes post-injection, suggesting superior in vivo stability .
7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
  • Structure : Chlorine substituent at position 7 and a ketone group at position 3.
  • Synthesis : Produced via cyclization using potassium tert-butoxide in toluene, highlighting divergent synthetic pathways compared to the target compound’s likely route (e.g., MCM-41(H)-catalyzed reactions for related benzazepines) .
11,12-Dimethoxy-9-(toluene-4-sulfonyl)-6,7,8,9-tetrahydro-5H-benzo[2,3]azepino[5,4-c]quinolin-5-one
  • Structure: Incorporates a fused quinoline moiety and additional methoxy groups.
  • Synthesis : Achieved in 50% yield using MCM-41(H) catalyst, demonstrating the utility of mesoporous catalysts in benzazepine chemistry .

Receptor Selectivity and Pharmacological Profiles

Compound Target Receptor KD / IC50 σ1 Receptor Interaction Key Advantage(s)
Target Compound Not reported N/A Not reported Structural similarity to GluN2B ligands; commercial availability
(S)-[11C]GluN2B-SMe (44) GluN2B 2 nM None High specificity, no σ1 off-target effects, metabolic stability
Fluorinated Benzoannulenes GluN2B ~10 nM Yes Lower selectivity due to σ1 binding
3-t-Butyloxycarbonyl-7-phenylsulfonamido analog 5-HT6 Not reported Not reported Illustrates diversification potential for CNS targets beyond glutamate receptors

Physical and Crystallographic Properties

  • Crystal Structure Insights: While the target compound’s crystal data are unavailable, a related tetrahydro-benzo-diazepine derivative crystallizes in a monoclinic system (space group P21/c) with distinct unit cell parameters (a = 9.0548 Å, b = 23.246 Å, c = 11.5613 Å) . Such structural data are critical for understanding conformational flexibility and receptor docking.

Research Implications and Limitations

  • Advantages of Target Compound : The toluene-4-sulfonyl group may enhance metabolic stability compared to alkyl or arylthio substituents. Commercial availability supports exploratory studies .
  • Limitations : Lack of published binding data or in vivo efficacy limits its direct application in receptor-targeted research. In contrast, compound (44) has validated neuroimaging utility .
  • Future Directions : Functionalization at position 7 (e.g., introducing radioisotopes or fluorophores) could align this compound with the success of GluN2B-targeted analogs .

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